Isomeric Purity: Specific 3,4-Dichloro Substitution Pattern Drives Distinct Reactivity
The CAS registry number 34966-52-4 is explicitly and exclusively linked to the 3,4-dichloro isomer (ethyl 3,4-dichlorobenzoylformate) in both scientific literature and commercial databases, distinguishing it from the 2,4- or 2,3-dichloro isomers which have different chemical and biological properties . The 3,4-dichlorophenyl group is a validated pharmacophore known to enhance binding affinity and metabolic stability in certain drug classes, whereas the 2,4-dichloro isomer often exhibits reduced potency or different toxicity profiles .
| Evidence Dimension | Isomeric specificity and pharmacophore validation |
|---|---|
| Target Compound Data | 3,4-Dichloro substitution pattern |
| Comparator Or Baseline | 2,4-Dichloro or 2,3-dichloro isomers |
| Quantified Difference | Qualitative: 3,4-dichloro isomer is the specific pharmacophore in multiple bioactive series; other isomers are not interchangeable. |
| Conditions | Medicinal chemistry structure-activity relationship (SAR) studies |
Why This Matters
Procuring the incorrect isomer can lead to failed syntheses, inactive compounds, or misleading biological data, resulting in significant wasted research time and resources.
